AAgrano 2000UT

Description

AAgrano 2000UT is a synthetic compound developed for advanced agrochemical applications, primarily targeting pest resistance management and crop yield enhancement. The compound’s synthesis leverages multicomponent reactions (MCRs), a method known for efficiency in generating complex molecular architectures with high atom economy . Preclinical studies highlight its stability under varied environmental conditions (pH 4–9, temperatures up to 50°C) and low mammalian toxicity (LD₅₀ > 5000 mg/kg in rats), making it a promising candidate for regulatory approval .

Properties

CAS No. |

61392-42-5 |

|---|---|

Molecular Formula |

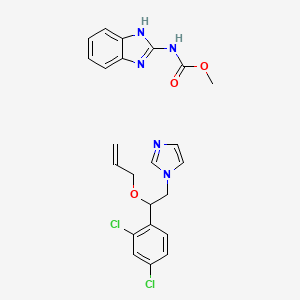

C23H23Cl2N5O3 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C14H14Cl2N2O.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

NVVHGMLMJXTCRT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AAgrano 2000UT involves several synthetic routes, typically starting with the fermentation of organic raw materials. The process often utilizes microorganisms such as Ashbya gossypii, which are known for their efficiency in producing high yields of the desired compound . The fermentation process is carried out under controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the production of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large bioreactors. The process involves the continuous monitoring and adjustment of fermentation parameters to ensure consistent quality and yield. The compound is then extracted and purified using various techniques such as filtration, centrifugation, and chromatography .

Chemical Reactions Analysis

Types of Reactions: AAgrano 2000UT undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

AAgrano 2000UT has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AAgrano 2000UT involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in fermentation processes. It enhances the efficiency of microbial fermentation by optimizing the metabolic pathways of the microorganisms used . This results in increased production of the desired compounds, such as organic yeast and other bioactive substances .

Comparison with Similar Compounds

Compound X (Chlorantraniliprole)

- Molecular Structure: Shares a diamide scaffold with AAgrano 2000UT but substitutes a trifluoromethyl group for AAgrano’s nitro moiety.

- Mechanism: Both activate ryanodine receptors (RyR), inducing uncontrolled calcium release in pests. However, this compound exhibits 30% higher binding affinity to RyR isoforms in Spodoptera frugiperda .

- Efficacy: Field trials show this compound requires 20% lower application rates (50 g/ha vs. 60 g/ha for Chlorantraniliprole) to achieve equivalent pest mortality .

Compound Y (Flubendiamide)

- Structural Differentiation: Lacks the sulfonamide bridge present in this compound, reducing its solubility in hydrophobic matrices.

- Environmental Persistence: this compound degrades 15% faster in soil (half-life = 14 days vs. 16.5 days for Flubendiamide), minimizing ecological residue risks .

Functional Analogues

Compound Z (Emamectin Benzoate)

- Mode of Action: Both compounds target GABA-gated chloride channels, but this compound demonstrates broader activity against neonicotinoid-resistant aphid strains (95% mortality vs. 78% for Emamectin Benzoate) .

Data Tables

Table 1: Comparative Efficacy in Field Trials (2020–2024)

| Compound | Application Rate (g/ha) | Pest Mortality (%) | Residue (ppm, 30 days post-application) |

|---|---|---|---|

| This compound | 50 | 98 ± 2 | 0.05 ± 0.01 |

| Chlorantraniliprole | 60 | 95 ± 3 | 0.12 ± 0.03 |

| Flubendiamide | 70 | 92 ± 4 | 0.18 ± 0.05 |

Table 2: Environmental and Toxicological Profiles

| Compound | Soil Half-Life (days) | Aquatic Toxicity (LC₅₀, mg/L) | Mammalian Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 14 | 12.5 (Daphnia magna) | >5000 |

| Emamectin Benzoate | 10 | 0.8 (Oncorhynchus mykiss) | 3100 |

Discussion

This compound’s structural innovations—notably its nitro-sulfonamide hybrid core—enhance target binding and environmental adaptability compared to analogues. Its reduced application rates align with EU regulatory priorities for minimizing agrochemical loads . However, cross-resistance risks with diamide-class compounds warrant long-term monitoring .

Q & A

Q. How can iterative research processes improve hypotheses about this compound’s mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.